molecular formula C23H22N2O2 B593655 [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone CAS No. 1850409-16-3

[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B593655
CAS No.: 1850409-16-3
M. Wt: 358.4 g/mol
InChI Key: YBDCPWAZXZXQGE-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for THJ2201 N-(5-hydroxypentyl) metabolite are not widely documented in the available literature.
    • it is typically obtained as an analytical reference standard for research and forensic applications.
  • Chemical Reactions Analysis

    • THJ2201 N-(5-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly reported.
    • Major products formed from these reactions are also not well-documented.
  • Scientific Research Applications

    • Research involving THJ2201 N-(5-hydroxypentyl) metabolite is limited, but it has potential applications in various fields:
  • Mechanism of Action

    • The exact mechanism by which THJ2201 N-(5-hydroxypentyl) metabolite exerts its effects is not fully understood.
    • It likely interacts with cannabinoid receptors (such as CB1 and CB2) in the endocannabinoid system.
    • Further research is needed to elucidate its specific molecular targets and pathways.
  • Comparison with Similar Compounds

    • THJ2201 N-(5-hydroxypentyl) metabolite is closely related to other synthetic cannabinoids, including THJ2201 and THJ 018.
    • Its uniqueness lies in its specific metabolite structure, resulting from the hydroxylation of the pentyl side chain.

    Properties

    IUPAC Name

    [1-(5-hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H22N2O2/c26-16-7-1-6-15-25-21-14-5-4-12-20(21)22(24-25)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,26H,1,6-7,15-16H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YBDCPWAZXZXQGE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H22N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001342685
    Record name [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001342685
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    358.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1850409-16-3
    Record name [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001342685
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Reactant of Route 2
    Reactant of Route 2
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Reactant of Route 3
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Reactant of Route 4
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Reactant of Route 5
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Reactant of Route 6
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone

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